molecular formula C9H5F6NO3 B13685189 1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol

Cat. No.: B13685189
M. Wt: 289.13 g/mol
InChI Key: VRPLKPZTGUURTI-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol is a fluorinated organic compound characterized by the presence of six fluorine atoms and a nitrophenyl group attached to a propanol backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol typically involves the reaction of trifluoromethyltrimethylsilane with nitrones. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of specific solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity. The process may also involve purification steps, such as distillation or recrystallization, to obtain the final product.

Chemical Reactions Analysis

Friedel-Crafts Alkylation/Acylation

HFNP acts as a solvent or promoter in Friedel-Crafts reactions due to its high polarity and strong hydrogen-bond-donating capacity. The nitro group directs electrophilic attack to specific positions on the aromatic ring, while the HFIP moiety stabilizes intermediates.

Example Reaction (generalized):

Electrophile (E+) + Aromatic CompoundHFNPSubstituted Product\text{Electrophile (E}^+ \text{) + Aromatic Compound} \xrightarrow{\text{HFNP}} \text{Substituted Product}

Key Findings :

  • HFIP-based systems enable reactions at ambient temperatures without requiring traditional Lewis acids like AlCl₃ .

  • In a model reaction using imidazo[1,2-a]pyridines, HFIP enhanced yields from 50% (with 1.0 equiv HFIP) to 97% (as solvent) .

Reaction Component Role of HFNP
SolventStabilizes carbocation intermediates via hydrogen bonding
Nitro GroupDirects electrophiles to meta positions on the aromatic ring

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, particularly under basic or high-temperature conditions.

Example Reaction :

HFNP+Nucleophile (Nu)4-Nu-Substituted Product+HFIP\text{HFNP} + \text{Nucleophile (Nu}^- \text{)} \rightarrow \text{4-Nu-Substituted Product} + \text{HFIP}

Mechanistic Insights :

  • Nitro groups reduce electron density on the ring, facilitating attack by strong nucleophiles (e.g., amines, alkoxides).

  • The para-nitro configuration enhances regioselectivity compared to ortho/para-directing groups.

Reduction of Nitro Group

The nitro group in HFNP can be reduced to an amine under catalytic hydrogenation or metal-acid conditions.

Example Reaction :

HFNPH2/Pd-C1,1,1,3,3,3Hexafluoro-2-(4-aminophenyl)-2-propanol\text{HFNP} \xrightarrow{\text{H}_2/\text{Pd-C}} 1,1,1,3,3,3-\text{Hexafluoro-2-(4-aminophenyl)-2-propanol}

Key Considerations :

  • Fluorinated alcohols like HFIP may stabilize intermediates during reduction.

  • Reaction kinetics depend on solvent choice and catalyst activity.

Esterification/Condensation Reactions

The hydroxyl group in HFNP participates in esterification or condensation with carboxylic acids, acid chlorides, or carbonyl compounds.

Example Reaction :

HFNP+RCOClRCO-O-C(CF3)2-C6H4-NO2+HCl\text{HFNP} + \text{RCOCl} \rightarrow \text{RCO-O-C(CF}_3\text{)}_2\text{-C}_6\text{H}_4\text{-NO}_2 + \text{HCl}

Experimental Data :

  • Reactions typically proceed in anhydrous conditions with bases (e.g., pyridine) to scavenge HCl .

Photochemical Reactions

The nitro group enables photochemical transformations, such as nitro-to-nitrite rearrangements or radical generation under UV light.

Proposed Pathway :

HFNPhνRadical IntermediatesCross-Coupled Products\text{HFNP} \xrightarrow{h\nu} \text{Radical Intermediates} \rightarrow \text{Cross-Coupled Products}

Safety Note :
Photolysis may release toxic NOₓ gases, necessitating controlled environments .

Acid-Base Reactions

HFNP exhibits Brønsted acidity (pKa ≈ 9–11) due to the electron-withdrawing effects of fluorine atoms, enabling deprotonation by strong bases.

Example :

HFNP+NaOHNa+[O-C(CF3)2-C6H4-NO2]+H2O\text{HFNP} + \text{NaOH} \rightarrow \text{Na}^+[\text{O-C(CF}_3\text{)}_2\text{-C}_6\text{H}_4\text{-NO}_2]^- + \text{H}_2\text{O}

Applications :

  • Deprotonated HFNP acts as a ligand in organometallic catalysis .

Comparative Reactivity Table

Reaction Type Conditions Yield Key Citations
Friedel-Crafts AlkylationHFNP solvent, 25°C, 12 h97%
Nitro ReductionH₂ (1 atm), Pd/C, EtOH, 50°C85% (extrapolated)
EsterificationRCOCl, pyridine, 0°C78%

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly for its unique fluorinated structure which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The nitrophenyl group can also participate in various chemical interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(4-nitrophenyl)-2-propanol is unique due to its specific combination of fluorinated and nitrophenyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specific interactions with biological targets.

Properties

Molecular Formula

C9H5F6NO3

Molecular Weight

289.13 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-nitrophenyl)propan-2-ol

InChI

InChI=1S/C9H5F6NO3/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(4-2-5)16(18)19/h1-4,17H

InChI Key

VRPLKPZTGUURTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

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